molecular formula C22H24N2O3S B2354031 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide CAS No. 683763-73-7

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide

Cat. No.: B2354031
CAS No.: 683763-73-7
M. Wt: 396.51
InChI Key: ZINKJKZJYKUIJV-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide group attached to a naphthalene ring, with a butyl and methyl-substituted sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of butylamine and methylamine with a sulfonyl chloride to form the N-butyl-N-methylsulfonamide intermediate.

    Coupling with Naphthalene Derivative: The intermediate is then coupled with a naphthalene derivative, such as 2-naphthylamine, under appropriate conditions to form the desired product.

    Final Coupling with Benzamide: The final step involves the coupling of the naphthalene-sulfonamide intermediate with a benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(N-butyl-N-methylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    4-(N-ethyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

4-(N-butyl-N-methylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its butyl and methyl-substituted sulfonamide group with a naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-naphthalen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-4-15-24(2)28(26,27)21-13-10-18(11-14-21)22(25)23-20-12-9-17-7-5-6-8-19(17)16-20/h5-14,16H,3-4,15H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKJKZJYKUIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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